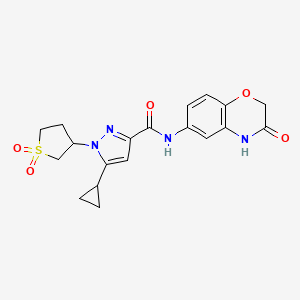

5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1H-pyrazole-3-carboxamide

Descripción

This compound is a pyrazole-3-carboxamide derivative featuring three distinct structural motifs:

- Cyclopropyl substituent at the pyrazole C5 position, contributing to metabolic stability and steric effects.

Its synthesis likely involves coupling a pyrazole carboxylic acid intermediate with the benzoxazine amine, using reagents such as EDCI/HOBt, as seen in analogous pyrazole carboxamide syntheses .

Propiedades

IUPAC Name |

5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O5S/c24-18-9-28-17-4-3-12(7-14(17)21-18)20-19(25)15-8-16(11-1-2-11)23(22-15)13-5-6-29(26,27)10-13/h3-4,7-8,11,13H,1-2,5-6,9-10H2,(H,20,25)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVJKENOUXQETC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=CC5=C(C=C4)OCC(=O)N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of F2465-0045, also known as Obefazimod, is the expression of miR-124. miR-124 is a natural regulator of the inflammatory response.

Mode of Action

Obefazimod enhances the expression of miR-124. This results in decreases in cytokines and immune cells, helping to reduce inflammation and control the progression of diseases like Ulcerative Colitis (UC).

Biochemical Pathways

The enhancement of miR-124 expression by Obefazimod affects the inflammatory response pathway. By reducing the levels of cytokines and immune cells, it helps to control inflammation, which is a key aspect of diseases like UC.

Pharmacokinetics

Understanding the pharmacokinetics of a drug and how it impacts efficacy and toxicity is a critical part of optimizing drug design and delivery. Pharmacokinetics refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion.

Comparación Con Compuestos Similares

Cyclopropyl vs. Chloro/Methyl/Aryl Groups

- Compounds (e.g., 3a–3e) : Chloro, methyl, and aryl substituents at analogous positions increase polarity but may reduce metabolic stability. For example:

Sulfone vs. Aryl/Chloro Substituents

- The 1,1-dioxo-thiolan-3-yl group in the target compound introduces a sulfone moiety, which enhances solubility and may engage in hydrogen bonding with biological targets. In contrast, compounds like 3b and 3e () feature chloroaryl groups, increasing molecular weight and hydrophobicity .

Benzoxazine vs. Other Amide Moieties

- Target Compound : The 3-oxo-benzoxazine group provides a rigid, planar structure conducive to binding aromatic pockets in enzymes or receptors.

- Compounds (e.g., 4i, 4j): Coumarin-pyrimidinone hybrids (e.g., 4i) exhibit larger aromatic systems, which may improve fluorescence properties but reduce solubility compared to benzoxazine .

- Compounds : Derivatives like 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide replace benzoxazine with benzodioxin, altering electronic properties .

Spectral and Analytical Data

While spectral data for the target compound are unavailable, comparisons can be inferred:

- ¹H-NMR : The cyclopropyl protons (δ ~0.5–2.0 ppm) and sulfone-related deshielding (e.g., thiolan protons δ >3.0 ppm) would distinguish it from compounds, where aryl protons dominate (δ ~7.0–8.0 ppm) .

- MS/IR : The sulfone group (IR ~1300–1150 cm⁻¹ for S=O) and benzoxazine carbonyl (IR ~1650 cm⁻¹) would contrast with chloroaryl compounds’ C-Cl stretches (IR ~700–600 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.